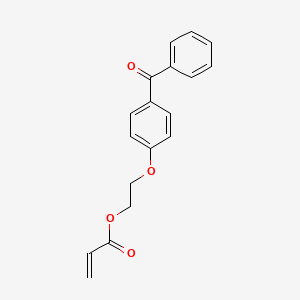

2-(4-Benzoylphenoxy)ethyl prop-2-enoate

Description

2-(4-Benzoylphenoxy)ethyl prop-2-enoate is an ester derivative characterized by a benzoylphenoxy group linked via an ethylene chain to a propenoate moiety. This compound is synthesized through esterification reactions, as demonstrated in a European patent application, where it was prepared in 90% yield from 2-(4-benzoylphenoxy)acetic acid under optimized conditions . Characterization via $^1$H and $^13$C NMR, FTIR, and mass spectrometry confirms its purity and structural integrity .

Properties

CAS No. |

22421-66-5 |

|---|---|

Molecular Formula |

C18H16O4 |

Molecular Weight |

296.3 g/mol |

IUPAC Name |

2-(4-benzoylphenoxy)ethyl prop-2-enoate |

InChI |

InChI=1S/C18H16O4/c1-2-17(19)22-13-12-21-16-10-8-15(9-11-16)18(20)14-6-4-3-5-7-14/h2-11H,1,12-13H2 |

InChI Key |

QBDUXCMCGRDEAN-UHFFFAOYSA-N |

SMILES |

C=CC(=O)OCCOC1=CC=C(C=C1)C(=O)C2=CC=CC=C2 |

Canonical SMILES |

C=CC(=O)OCCOC1=CC=C(C=C1)C(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Features

The compound’s structural analogs share the prop-2-enoate core but differ in substituents and functional groups:

- 5-methoxy-2-[(2E)-3-(4-methylphenyl)prop-2-enoyl]phenyl benzoate (CAS 433309-61-6): Features a methoxy group and a methylphenyl-substituted propenoyl chain, enhancing lipophilicity compared to the title compound’s benzoylphenoxy group .

- 2-[2-(2-methoxyethoxy)ethoxy]ethyl (2E)-2-cyano-3-[6-(piperidin-1-yl)naphthalen-2-yl]prop-2-enoate (USAN zz-103): Incorporates a cyano group and a naphthalene-piperidine moiety, designed for Alzheimer’s disease detection via β-amyloid binding .

- Trimethoxyphenyl-substituted propenoates (): Derivatives like 5-({5-[(E)-5,7-dihydroxy-4-oxo-4H-chromene-2-carbonyloxy]pentyl}(methyl)amino)pentyl (2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate include chromene and trimethoxyphenyl groups, which are associated with anticancer activity .

Table 1: Structural Comparison

| Compound | Key Substituents | Functional Impact |

|---|---|---|

| 2-(4-Benzoylphenoxy)ethyl prop-2-enoate | Benzoylphenoxy, ethylene linker | UV absorption, polymer applications |

| 433309-61-6 | Methoxy, methylphenyl-propenoyl | Enhanced lipophilicity |

| USAN zz-103 | Cyano, naphthalene-piperidine | β-amyloid binding (Alzheimer’s) |

| Trimethoxyphenyl derivatives | Chromene, trimethoxyphenyl | Anticancer activity |

Physical and Spectral Properties

- NMR Data: The title compound’s $^1$H NMR shows signals for benzoyl aromatic protons (δ 7.6–8.1 ppm) and propenoate vinyl protons (δ 5.8–6.4 ppm) . In contrast, the trimethoxyphenyl derivatives display upfield shifts for methoxy groups (δ 3.6–3.8 ppm) .

Table 2: Spectral Data Comparison

| Compound | $^1$H NMR Key Signals (δ, ppm) | $^13$C NMR Key Signals (δ, ppm) |

|---|---|---|

| Title compound | 7.6–8.1 (aromatic), 5.8–6.4 (vinyl) | 165–170 (ester carbonyl) |

| 433309-61-6 | 2.4 (CH$3$), 3.9 (OCH$3$) | 165–175 (ester, ketone carbonyl) |

| Trimethoxyphenyl derivatives | 3.6–3.8 (OCH$_3$), 6.9–7.2 (aromatic) | 150–160 (chromene carbonyl) |

Hydrogen Bonding and Crystallization

Analogs with hydroxyl or methoxy groups (e.g., 433309-61-6) form stronger intermolecular interactions, improving crystal stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.